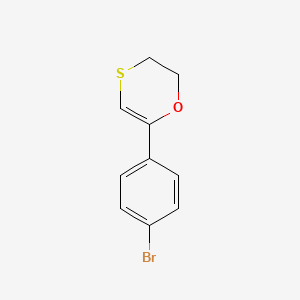
5,8-Quinolinedione, 7-azido-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Quinolinedione, 7-azido-2,6-dimethyl- is a synthetic organic compound belonging to the quinolinedione family. Quinolinediones are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The azido group at the 7-position and the methyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethylquinoline with a suitable azidation reagent, such as sodium azide, under specific reaction conditions . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,8-Quinolinedione, 7-azido-2,6-dimethyl-.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Quinolinedione, 7-azido-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The quinolinedione moiety can be further oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.
Applications De Recherche Scientifique
5,8-Quinolinedione, 7-azido-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives with potential biological activities.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 5,8-Quinolinedione, 7-azido-2,6-dimethyl- involves its interaction with cellular targets, such as enzymes and DNA. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes . The quinolinedione moiety can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural quinolinedione with similar biological activities.
6-Arylamino-5,8-quinolinediones: Synthetic derivatives with potent cytotoxic activity against cancer cells.
Uniqueness
5,8-Quinolinedione, 7-azido-2,6-dimethyl- is unique due to the presence of the azido group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Propriétés
Numéro CAS |
61324-53-6 |
|---|---|
Formule moléculaire |
C11H8N4O2 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
7-azido-2,6-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-4-7-9(13-5)11(17)8(14-15-12)6(2)10(7)16/h3-4H,1-2H3 |
Clé InChI |
RZBRQPJRACSISL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
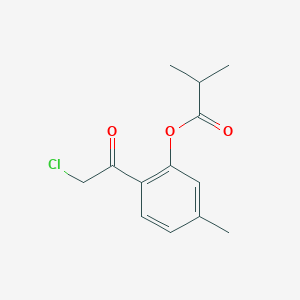
![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
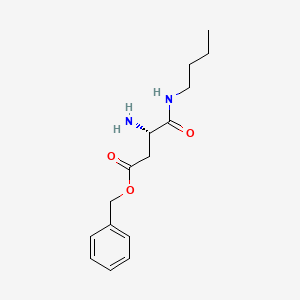

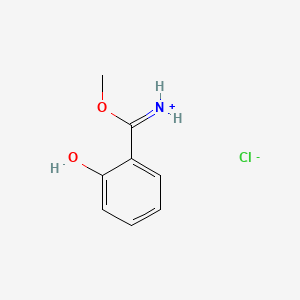
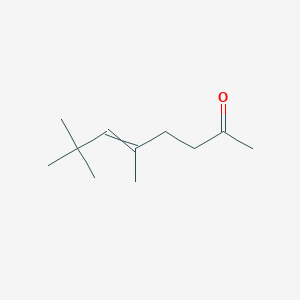

![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)
